N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine
Description
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethyl)pentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-4-5-9-14-11(2)12-7-6-8-13-10-12/h6-8,10-11,14H,3-5,9H2,1-2H3 |
InChI Key |
YPONNBYXYWAIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine typically involves the reaction of 3-ethylpyridine with pentan-1-amine under specific conditions. One common method is the reductive amination of 3-ethylpyridine using pentan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The amine group in N-(1-(pyridin-3-yl)ethyl)pentan-1-amine participates in alkylation and acylation reactions.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in anhydrous dichloromethane under basic conditions (K₂CO₃) to form tertiary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine. For example:
Yields depend on stoichiometry and reaction time.
Oxidation Reactions
The pyridine ring and alkyl chain are susceptible to oxidation:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Pyridine ring oxidation | H₂O₂, ambient temperature | Pyridine N-oxide derivatives | 60–75% | |
| Alkyl chain oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives | ~50% |
Mechanistic Insight : Hydrogen peroxide oxidizes the pyridine nitrogen to form an N-oxide, enhancing electrophilicity for subsequent reactions.
Reductive Amination
The compound serves as a substrate in reductive amination with aldehydes or ketones. For example:
-
Reacts with 3-pyridinecarboxaldehyde in the presence of NaBH₃CN (acetic acid catalyst) to form a tertiary amine.
-
Optimal conditions: 24 hours at room temperature in methanol.
Cyclization and Heterocycle Formation
Under oxidative or thermal conditions, the compound participates in cyclization:
Nucleophilic Substitution
The pyridine nitrogen can act as a weak base, facilitating nucleophilic substitution:
Acid-Base Reactions
The compound forms salts with strong acids (e.g., HCl, H₂SO₄).
-
Protonation : Occurs at the pyridine nitrogen (pKa ~5.0) and the amine nitrogen (pKa ~10.5).
-
Applications : Salt formation improves solubility for biological assays.
Complexation with Metal Ions
The pyridine ring coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures:
Stoichiometry and stability constants require further study.
Biological Activity and Derivatives
While not a direct chemical reaction, its enzyme inhibition activity is notable:
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for the development of new synthetic methodologies that can lead to novel compounds with enhanced biological activities.
Table 1: Synthetic Pathways Utilizing this compound
| Reaction Type | Target Compound | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 2-(Pyridin-3-yl)-4-methylpyridine | 85 | |
| Coupling | Pyridine-based polymers | 75 | |
| Functionalization | Amine derivatives | 90 |
Biological Applications
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties in models of neurodegeneration. In animal studies, it has been shown to reduce neuronal loss and enhance cognitive function, suggesting its potential use in treating neurodegenerative diseases.
Anti-inflammatory Properties
In rodent models of inflammation, this compound demonstrated a significant reduction in inflammatory markers and improved clinical scores. These findings highlight its potential for therapeutic use in inflammatory conditions.
Table 2: Biological Activity of this compound
| Study Type | Model | Outcome | Reference |
|---|---|---|---|
| Neuroprotection Study | Mouse model | Reduced neuronal loss | |
| Inflammation Study | Rodent model | Decreased inflammatory markers |
Material Science
Production of Specialty Materials
The compound is also being explored for its role in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can tailor material properties for various industrial applications .
Case Studies
Several case studies have elucidated the therapeutic potential and mechanisms of action of this compound:
Case Study 1: Neuroprotection
A study investigated the compound's effects on cognitive decline in a mouse model of Alzheimer's disease. Results showed significant improvement in memory tests and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent.
Case Study 2: Inflammation
In a controlled study involving rats with induced arthritis, treatment with this compound resulted in lower levels of pro-inflammatory cytokines and improved joint function compared to the control group.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Structure–activity relationship (SAR) studies indicate that variations in alkyl chain length and substitutions on the pyridine ring significantly affect potency against specific biological targets .
Mechanism of Action
The mechanism of action of N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine:
N-Benzyl-N-(2-(Pyridin-3-yl)ethyl)bicyclo[1.1.1]pentan-1-amine (4-31)
- Structure : A bicyclo[1.1.1]pentane core replaces the linear pentyl chain, with a benzyl group and pyridin-3-yl-ethylamine substituents.
- Synthesis : Prepared via coupling of N-benzyl-(2-(pyridin-3-yl)ethyl)amine with [1.1.1]propellane (39% yield) .
- Properties : Exhibits a colorless oil consistency and distinct $^1$H NMR signals (e.g., δ 8.49 ppm for pyridine protons) .
(E)-N-(2-Methylbutyl)-1-(Pyridin-3-yl)methanimine (Compound A in )
- Structure : An imine derivative with a pyridin-3-yl group and a branched alkyl chain.
- Properties : Displays a fruity odor and pear-like aroma due to the conjugated imine system .
- Key Difference : The imine functionality (C=N) introduces polarity and reactivity absent in the saturated amine structure of the target compound.
N-(1-(Furan-2-yl)ethyl)pentan-1-amine
- Structure : Replaces the pyridine ring with a furan moiety.
- Properties : Lower basicity compared to pyridine derivatives due to furan’s oxygen atom, which reduces electron density on the aromatic ring .
- Key Difference : The furan ring may decrease metabolic stability but improve solubility in polar solvents.
N-(1-(1H-Imidazol-4-yl)ethyl)-3-methyl-4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxamide (88)
- Structure : A complex hybrid with imidazole, trifluoromethylpyridine, and pyrrole groups.
- Properties : High purity (99.37% HPLC) and enantiomeric resolution via SFC, highlighting the impact of fluorinated groups on chromatographic behavior .
- Key Difference : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism.
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Pyridine’s nitrogen atom enhances hydrogen-bonding capacity compared to furan or phenyl analogs, influencing receptor binding in bioactive molecules .
- Lipophilicity : Linear alkyl chains (e.g., pentan-1-amine) increase hydrophobicity, whereas fluorinated groups (e.g., CF$_3$) further enhance membrane permeability .
- Synthetic Challenges : Low yields (e.g., 15–39% in and ) highlight the difficulty of coupling bulky amines with aromatic systems.
Biological Activity
N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine, also known as 1-(Pyridin-3-yl)pentan-1-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables for clarity.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a pentylamine chain. The position of the nitrogen atom in the pyridine ring significantly influences its chemical properties and biological activity. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate several biochemical pathways, including:
- Inhibition of Protein Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control. For instance, it reduces the expression levels of anti-apoptotic proteins like Mcl-1 by inhibiting CDK9-mediated RNA polymerase II transcription .
- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit antimicrobial properties against various pathogens. The presence of the pyridine ring enhances the compound's interaction with bacterial membranes and metabolic pathways .
Biological Activity Data
The following table summarizes key biological activities and efficacy data for this compound derived from various studies:
| Activity | EC50 (μM) | Reference |
|---|---|---|
| CDK9 Inhibition | 0.20 | |
| Antimicrobial against S. aureus | 0.35 | |
| Antiparasitic (e.g., against P. falciparum) | 0.23 | |
| Biofilm Inhibition on S. pneumoniae | 0.048 |
1. Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with an EC50 value of 0.35 μM, demonstrating its potential as a therapeutic agent against resistant bacterial strains .
2. Antiparasitic Activity
In another investigation, the antiparasitic properties were assessed against Plasmodium falciparum, where this compound displayed an EC50 value of 0.23 μM, suggesting it may serve as a lead compound for developing new antimalarial drugs .
3. Inhibition of Biofilm Formation
The compound was tested for its ability to inhibit biofilm formation in Streptococcus pneumoniae using a crystal violet assay. It was found that at concentrations approaching its minimum biofilm inhibitory concentration (MBIC), biofilm formation was significantly reduced, highlighting its potential in treating biofilm-associated infections .
Q & A
Q. What are the standard synthetic routes for N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine, and what factors influence yield?
The synthesis typically involves alkylation of pentan-1-amine with a pyridin-3-yl-containing electrophile. For example, palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₂Cl₂ and CuI) can facilitate the introduction of the pyridinyl group . Reaction efficiency depends on:
- Catalyst system : Pd-based catalysts improve coupling selectivity but may require optimization of ligand ratios.
- Solvent and temperature : Polar aprotic solvents (e.g., THF) at 50–80°C enhance reactivity .
- Purification : Flash column chromatography (e.g., SiO₂, EtOAc/pentane gradients) is critical for isolating the product, with yields ranging from 25% to 67% depending on scalability .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- ¹H NMR : Key peaks include aromatic protons (δ 8.35–8.49 ppm for pyridinyl groups) and aliphatic protons (δ 1.37–3.76 ppm for the pentyl chain and ethyl bridge) .
- HPLC/SFC : Used to assess purity (>95% in optimized syntheses) and resolve enantiomers via chiral columns (e.g., Lux A1 with IPA co-solvent) .
- ESIMS : Confirms molecular weight (e.g., m/z 404.2 for related analogs) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (classified as skin irritant category 1B) .
- Ventilation : Use fume hoods due to potential inhalation hazards.
- Storage : –20°C for long-term stability, in airtight containers under inert gas .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Catalyst tuning : Replace Pd(PPh₃)₂Cl₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .
- Flow chemistry : Continuous flow reactors reduce side reactions and improve reproducibility for large-scale synthesis .
- Solvent screening : Test ionic liquids or DMF to stabilize intermediates and reduce byproducts .
Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing pyridinyl protons from aliphatic chains) .
- Isotopic labeling : Confirm amine proton exchangeability via D₂O shake tests.
- X-ray crystallography : Provides definitive structural confirmation for crystalline derivatives .
Q. What pharmacological applications are suggested by its structural analogs?
- Neurotransmitter analogs : Pyridinyl-ethylamine moieties are explored in neurological targets (e.g., dopamine receptor modulators) .
- Antimicrobial agents : Similar bicyclo-pentylamine derivatives show activity against bacterial biofilms .
- Kinase inhibitors : Pyridine-containing carboxamides are studied in cancer therapy (e.g., JAK/STAT pathway inhibition) .
Q. What strategies mitigate challenges in synthesizing air-sensitive intermediates?
- Schlenk techniques : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reagent additions) .
- Drying agents : Molecular sieves or MgSO₄ in solvent systems prevent hydrolysis .
- Low-temperature reactions : Conduct alkylations at –20°C to stabilize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
